8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-6-8-24(9-7-23)12-5-3-2-4-11(12)18/h2-5H,6-10H2,1H3,(H,19,20)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFKASODCUHUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione typically involves multiple steps:
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Formation of the Purine Core: : The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions. For instance, starting from 2,6-dichloropurine, a series of nucleophilic substitutions can introduce the necessary functional groups.
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Introduction of the Piperazine Moiety: : The piperazine ring is introduced via nucleophilic substitution reactions. The 2-fluorophenyl group is attached to the piperazine ring through a substitution reaction, often using a halogenated precursor like 2-fluorobenzyl chloride.
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Coupling Reactions: : The final step involves coupling the substituted piperazine with the purine core. This can be achieved through a variety of coupling reactions, such as reductive amination or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or peracids.
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Reduction: : Reduction reactions can occur at the purine core, especially if there are reducible functional groups present. Common reducing agents include sodium borohydride or lithium aluminum hydride.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while substitution reactions on the fluorophenyl group can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione has several scientific research applications:
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Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
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Biological Research: : The compound is used in studies investigating the role of purine derivatives in cellular signaling and metabolism.
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Pharmacology: : It serves as a lead compound in the development of new drugs targeting specific receptors or enzymes.
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Industrial Applications: : Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in purine metabolism. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Structural Analogues of the Purine Core
Substituents on the Piperazine Ring
The piperazine moiety is a critical pharmacophore. Key variations include:
Key Observations :
- Fluorophenyl Position: The 2-fluorophenyl group in the target compound may offer distinct electronic effects compared to the 4-fluorophenyl isomer ().
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ) exhibit enhanced PDE3 inhibitory activity, suggesting the target’s 2-fluoro group could similarly improve potency .
Substituents on the Purine Core
Key Observations :
- Position 7 Substitution : The absence of a substituent at position 7 in the target compound contrasts with acetyl-piperazine () or benzyl groups (), which modulate solubility and target engagement.
- N1 Methylation: 1,3-dimethyl derivatives () are associated with reduced adenosine receptor affinity but improved PDE selectivity .
Pharmacological and Physicochemical Comparisons
PDE Inhibition and Vasodilatory Activity
- highlights that electron-withdrawing groups (e.g., Cl, F) on aromatic substituents enhance PDE3 inhibition, as seen in compound 8 (3,4-dichlorophenyl derivative) . The target’s 2-fluorophenyl group aligns with this trend.
- Hydrophilic groups (e.g., hydroxyethyl in ) improve aqueous solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., 3-phenylpropyl in ) favor CNS activity .
Metabolic Stability
Biological Activity
The compound 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a purine base modified with a piperazine moiety, which is known to influence its interaction with various biological targets.
Research indicates that this compound may interact with multiple biological pathways:
- Serotonin Receptors : The piperazine component is known to enhance binding affinity to serotonin receptors, which could mediate anxiolytic and antidepressant effects.
- Dopamine Receptors : The fluorophenyl group may enhance selectivity towards dopamine receptor subtypes, potentially impacting conditions like schizophrenia or Parkinson's disease.
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit PARP activity, which is crucial in DNA repair mechanisms and cancer cell proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Activity : In a study involving BRCA1 mutant breast cancer models, the compound demonstrated significant antitumor efficacy when administered orally, either alone or in combination with standard chemotherapeutics like cisplatin and temozolomide. This suggests potential utility in targeted cancer therapies.
- Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential as an anxiolytic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound has shown favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and a half-life conducive to sustained therapeutic action.
Q & A
Q. What are the established synthetic routes for 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core followed by introduction of the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Key steps include:
- Purine core modification : Methylation at the 3-position and introduction of a reactive methylene group at the 8-position .
- Piperazine coupling : Reaction with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., NaH in DMF) at 60–80°C for 12–24 hours .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while inert atmospheres prevent oxidation .
Critical parameters include temperature control (±2°C), stoichiometric ratios (1:1.2 purine:piperazine), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.1–7.4 ppm; piperazine methylene at δ 3.2–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 476.5 (calculated for CHFNO) .
- HPLC : Purity >95% is achieved using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .
Q. What preliminary biological targets have been hypothesized for this compound based on structural analogs?
The 4-(2-fluorophenyl)piperazine moiety suggests potential interaction with dopamine (D2/D3) and serotonin (5-HT/5-HT) receptors , common targets for piperazine-containing psychotropic agents . The purine core may contribute to adenosine receptor modulation or phosphodiesterase inhibition , though specific target affinity requires experimental validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar purine-piperazine hybrids?
Discrepancies often arise from substituent effects and assay variability . For example:
| Compound | Substituent | Reported Activity |
|---|---|---|
| Analog A | 4-Chlorophenyl | Neuropharmacological (5-HT antagonist) |
| Analog B | 4-Methoxyphenyl | Antidepressant (D2 partial agonist) |
| Target Compound | 2-Fluorophenyl | Hypothesized dual 5-HT/D3 affinity |
| Methodological recommendations : |
- Conduct competitive radioligand binding assays across a receptor panel to quantify selectivity .
- Use molecular docking (e.g., AutoDock Vina) to compare binding poses with crystallized receptor structures .
- Validate functional activity via cAMP accumulation or calcium flux assays .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Structural tweaks : Replace labile groups (e.g., methylene linker → ethylene spacer) to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce ester moieties at the purine N-7 position to enhance oral bioavailability .
- In vitro assays : Use hepatocyte microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .
Q. How can computational modeling guide the optimization of this compound’s selectivity for neurological targets?
- Pharmacophore modeling : Identify essential features (e.g., fluorophenyl hydrophobicity, piperazine basicity) using Schrödinger Phase .
- MD simulations : Assess receptor-ligand complex stability over 100 ns trajectories (AMBER force field) .
- Free energy calculations (MM/PBSA) : Compare binding affinities for D3 vs. 5-HT to prioritize synthetic efforts .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed genes (e.g., DRD3, HTR1A) .
- CRISPR-Cas9 knockouts : Validate target relevance by silencing candidate receptors in cell-based assays .
- In vivo microdialysis : Measure neurotransmitter levels (dopamine, serotonin) in rodent brains post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
